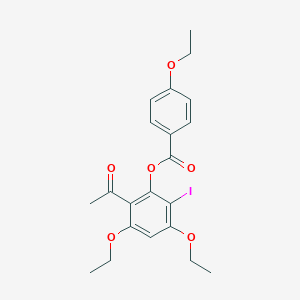
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate, also known as ADEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. ADEI is a derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychoactive drug that has been used recreationally. However, ADEI is not intended for human consumption and is solely used for research purposes.
作用機序
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been shown to have antagonist effects at other serotonin receptors, such as 5-HT2C and 5-HT7. The exact mechanism of action of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate is not fully understood and requires further research.
Biochemical and Physiological Effects:
Studies have shown that 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has a lower potency and efficacy than other 5-HT2A receptor agonists such as LSD and psilocybin. However, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been shown to induce mild visual distortions and changes in mood and perception in human subjects. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been shown to increase brain activity in regions associated with visual processing and sensory integration.
実験室実験の利点と制限
One advantage of using 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in lab experiments is that it is a selective ligand for the 5-HT2A receptor, which allows for more specific targeting of this receptor compared to other drugs that may also affect other serotonin receptors. However, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has a lower potency and efficacy than other 5-HT2A receptor agonists, which may limit its usefulness in some experiments.
将来の方向性
Further research is needed to fully understand the mechanism of action of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate and its potential applications in drug development. One future direction could be to investigate the effects of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety. Another future direction could be to investigate the potential therapeutic effects of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). Overall, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate shows promise as a tool for studying the role of serotonin receptors in the brain and may have potential applications in drug development.
合成法
The synthesis of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2,5-dimethoxyphenethylamine with acetic anhydride to form 2-acetyl-3,5-dimethoxyphenethylamine. This intermediate is then reacted with ethyl iodide and potassium carbonate to form 2-acetyl-3,5-diethoxy-6-iodophenethylamine. Finally, this compound is esterified with 4-ethoxybenzoic acid to form 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate.
科学的研究の応用
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been studied for its potential use in drug development, specifically as a ligand for serotonin receptors. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the hallucinogenic effects of drugs such as LSD. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been studied for its potential use as a radioligand for positron emission tomography (PET) imaging of serotonin receptors in the brain.
特性
分子式 |
C21H23IO6 |
|---|---|
分子量 |
498.3 g/mol |
IUPAC名 |
(2-acetyl-3,5-diethoxy-6-iodophenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C21H23IO6/c1-5-25-15-10-8-14(9-11-15)21(24)28-20-18(13(4)23)16(26-6-2)12-17(19(20)22)27-7-3/h8-12H,5-7H2,1-4H3 |
InChIキー |
MRKNWPQTXLKLHV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=CC(=C2I)OCC)OCC)C(=O)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=CC(=C2I)OCC)OCC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
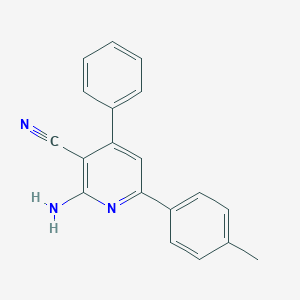

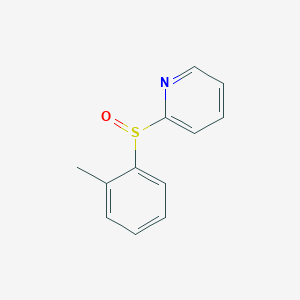

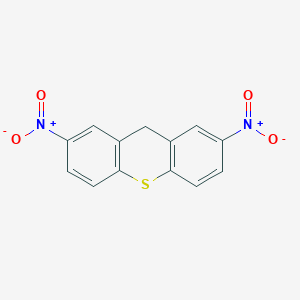
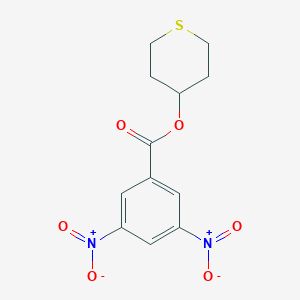
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)